molecular formula C12H18N2O B2369678 [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439899-46-3

[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B2369678
CAS No.: 1439899-46-3
M. Wt: 206.289
InChI Key: QZHXHUWNXVXTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: In chemistry, [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as a building block for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine lies in its combination of a pyridine ring and an oxane ring with a methanamine group. This structure provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[4-(4-methylpyridin-2-yl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-2-5-14-11(8-10)12(9-13)3-6-15-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXHUWNXVXTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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